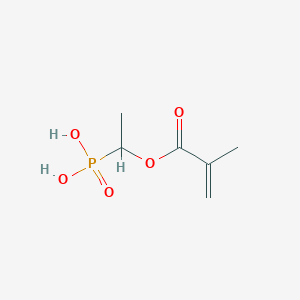

1-(Methacryloyloxy)ethylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylprop-2-enoyloxy)ethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O5P/c1-4(2)6(7)11-5(3)12(8,9)10/h5H,1H2,2-3H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZAFUQHFQWPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C(=C)C)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619421 | |

| Record name | {1-[(2-Methylacryloyl)oxy]ethyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65514-03-6 | |

| Record name | {1-[(2-Methylacryloyl)oxy]ethyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Kinetics and Mechanisms of 1 Methacryloyloxy Ethylphosphonic Acid

Free Radical Polymerization (FRP) Studies

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The presence of the phosphonic acid group in 1-(methacryloyloxy)ethylphosphonic acid introduces specific behaviors and challenges in FRP.

The homopolymerization of phosphonic acid-containing methacrylates via free radical initiation presents distinct challenges. Attempted bulk homopolymerization of these monomers, initiated with azobisisobutyronitrile (AIBN), has been reported as unsuccessful, often resulting in cross-linked and insoluble polymers. researchgate.netrsc.org This is attributed to the high density of hydrogen bonding and potential for side reactions at elevated temperatures.

However, when conducted in solution, the homopolymerization proceeds more readily. nih.govresearchgate.netresearchgate.net Studies on similar monomers, such as 7-(methacroyloxy)-2-oxo-heptylphosphonic acid, in solvents like methanol (B129727) or dioxane show that polymerization is readily initiated by thermal free radical initiators like AIBN. nih.govresearchgate.net The kinetics of such polymerizations typically follow the ideal model for free radical polymerization with bimolecular termination. researchgate.net The reaction rate shows a dependence on the monomer concentration with an intensity exponent slightly greater than 1, and on the initiator concentration with an exponent of approximately 0.5. nih.govresearchgate.netresearchgate.net A notable characteristic observed in the solution polymerization of some phosphonic acid monomers is the absence of the auto-acceleration (Trommsdorff-Norrish effect), which is typically seen in bulk methacrylate (B99206) polymerization. researchgate.net

To modify polymer properties, this compound is frequently copolymerized with conventional methacrylates. Its reactivity in these systems is a key parameter for controlling copolymer composition.

Copolymerization with Methyl Methacrylate (MMA): The copolymerization of phosphonic acid-bearing methacrylates with Methyl Methacrylate (MMA) has been investigated to determine their relative reactivities. The reactivity ratios (r) indicate the preference of a propagating radical to add a monomer of its own kind versus the comonomer. For several methacrylates containing phosphonic acid groups, the reactivity ratios with MMA are close to 1, suggesting that the monomers have similar reactivities and tend to form random copolymers. nih.gov This is consistent with the general behavior of different methacrylate monomers copolymerizing with each other. nih.gov

| Monomer 1 (M1) | r1 | r2 (rMMA) | Reference |

|---|---|---|---|

| 10-(methacryloyloxy)-decylphosphonic acid (MDPA) | 1.01 | 0.95 | nih.gov |

| 9-(methacryloyloxy)-2-oxo-nonylphosphonic acid | 1.08 | 1.08 | researchgate.net |

| Diethyl 9-(methacryloyloxy)-nonylphosphonate | 1.02 | 1.02 | researchgate.net |

Copolymerization with 2-Hydroxyethyl Methacrylate (HEMA): The copolymerization with 2-Hydroxyethyl Methacrylate (HEMA) is of interest for creating hydrophilic and functional materials. While extensive data on the free radical copolymerization kinetics are not readily available, the compatibility of the two monomers has been demonstrated in controlled radical polymerization. For instance, well-defined diblock copolymers of a phosphonated methacrylate, dimethyl-(methacryloyloxy)ethyl phosphonate (B1237965), and HEMA have been synthesized, indicating the feasibility of incorporating both monomer units into a single polymer chain. rsc.org

The unique chemical structure of this compound, particularly the phosphonic acid group, provides mechanistic pathways that can lead to enhanced polymerization rates compared to non-functionalized methacrylates.

The phosphonic acid group is a strong hydrogen bond donor and acceptor. This leads to the formation of extensive intermolecular hydrogen-bonding networks. mdpi.commdpi.com These interactions can form dimers or larger aggregates of the monomer in solution. mdpi.com This pre-organization of monomers can act as a template, positioning the methacrylate double bonds in close proximity and favorable orientations for propagation, thus increasing the rate of polymerization. nih.govnih.gov The formation of a hydrogen-bonding network is evidenced by spectroscopic analysis, which shows characteristic broad peaks for the P-OH groups. mdpi.com This strong interaction influences not only polymerization kinetics but also the properties of the resulting polymers. nih.gov

The strong hydrogen bonding significantly increases the viscosity of the monomer and its solutions. nih.gov In many free radical polymerizations, an increase in viscosity leads to a reduction in the termination rate constant, causing an auto-acceleration of the polymerization rate. However, for some phosphonic acid methacrylates in solution, this effect is not observed. researchgate.net The pre-organization of monomers via hydrogen bonding is the more dominant factor influencing the reaction rate. By arranging the monomers prior to polymerization, the entropic barrier to propagation is lowered, facilitating a more efficient reaction. researchgate.net

Mechanistic Insights into Enhanced Polymerization Rates

Controlled Radical Polymerization (CRP) Strategies

To synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization (CRP) techniques have been employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective strategy for polymerizing phosphonic acid-containing methacrylates. researchgate.netrsc.org Well-defined homopolymers of (methacryloyloxy)methyl phosphonic acid have been successfully prepared directly via RAFT polymerization. researchgate.netacs.org This method is robust and tolerates the acidic functional group, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. researchgate.net Furthermore, RAFT polymerization has been used to create advanced architectures, such as diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate and 2-hydroxyethyl methacrylate (HEMA). rsc.org

In contrast, Atom Transfer Radical Polymerization (ATRP) has shown limited success for this class of monomers. Attempts to polymerize dimethyl [(methacryloyloxy)methyl]phosphonate via ATRP resulted in very low monomer conversion. rsc.org This is attributed to the ability of the phosphorus-containing monomer to act as a ligand and complex with the copper catalyst, thereby deactivating it and halting the polymerization process. rsc.org

| CRP Method | Monomer Example | Outcome | Reason/Comment | Reference |

|---|---|---|---|---|

| RAFT | (Methacryloyloxy)methyl phosphonic acid | Successful; well-defined homopolymers and block copolymers | Tolerates the phosphonic acid group, providing good control over molecular weight and dispersity. | researchgate.netrsc.orgrsc.org |

| ATRP | Dimethyl [(methacryloyloxy)methyl]phosphonate | Unsuccessful; very low conversion | The phosphonate group complexes with the copper catalyst, inhibiting the polymerization. | rsc.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing polymers with complex architectures from a wide array of functional monomers. researchgate.netmdpi.com It enables control over molecular weight and results in narrow molecular weight distributions. mdpi.com

The success of RAFT polymerization heavily relies on the appropriate selection of a chain transfer agent (CTA). mdpi.com For acrylate (B77674) and methacrylate monomers, dithioesters are a commonly used category of RAFT agents. mdpi.comresearchgate.net Specifically, dithiobenzoates are popular due to the excellent control they offer over molecular weight distribution and end-group fidelity for 1,1-disubstituted monomers. researchgate.net For the polymerization of a related monomer, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), dithioester CTAs have been successfully used to synthesize polymers with good control over molecular weight. researchgate.netrsc.org The controlled synthesis of poly((methacryloyloxy)methyl phosphonic acid) has also been achieved in a single step via RAFT, demonstrating the stability of the phosphonic acid functional group during this process. researchgate.net

A key advantage of RAFT polymerization is the ability to produce polymers with predetermined molecular weights and low dispersity (Đ), a measure of the uniformity of polymer chain lengths. mdpi.comnih.gov In the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a precursor to the phosphonic acid monomer, polymers with molecular weights ranging from 8,000 to 24,000 g·mol⁻¹ were synthesized with good control. researchgate.netrsc.org Another study involving the RAFT copolymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) and N-methacryloyloxysuccinimide (NMS) yielded polymers with molecular weights from 3,000 to 50,000 Da and low dispersities between 1.1 and 1.3. nih.gov The ratio of monomer to chain transfer agent is a critical factor that is investigated to control the molecular weight of the resulting polymer. nih.gov

Below is a table summarizing representative data for the RAFT polymerization of phosphonated methacrylates, illustrating the control achieved over molecular weight and dispersity.

| Monomer | Chain Transfer Agent (CTA) | Solvent | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | Dithioester | DMF | 8,000 - 24,000 | In good agreement with target | Low |

| N-(2-hydroxypropyl)methacrylamide (HPMA) / N-methacryloyloxysuccinimide (NMS) | Not Specified | Not Specified | 3,000 - 50,000 | In good agreement with target | 1.1 - 1.3 |

Solvent polarity has a demonstrable effect on the control of RAFT polymerization. rsc.org In the polymerization of dimethyl(methacryloyloxy)methyl phosphonate, low solvent polarity was found to lead to a low polymerization rate and termination reactions. researchgate.netrsc.org Conversely, very high polarity resulted in a high polymerization rate but also introduced transfer reactions. researchgate.netrsc.org For the polymerization of N-(2-hydroxypropyl) methacrylamide, aprotic solvents negatively affected the process, leading to low conversion and higher polydispersity, which was attributed to hydrogen bonding between polymer chains. researchgate.net

One of the primary challenges in RAFT polymerization is its sensitivity to oxygen, which can inhibit the reaction. nih.govresearchgate.net This necessitates thorough degassing of the reaction mixture. Another common issue is rate retardation, where the polymerization rate decreases at higher concentrations of the chain transfer agent. rsc.org This phenomenon is particularly significant for acrylic and acrylamide (B121943) monomers. rsc.org Achieving high monomer conversion can also be a challenge, sometimes requiring prolonged reaction times. researchgate.net Furthermore, the acidic nature of monomers like this compound can present difficulties, as the acidic groups may need to be protected or the polymerization must be conducted in a suitable pH range to avoid undesirable interactions. whiterose.ac.uk In some cases, the bulk homopolymerization of phosphonic acid-containing acrylate monomers has been unsuccessful, leading to cross-linked polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of monomers carrying phosphonate and phosphonic acid pendant groups. researchgate.net

The success of ATRP for phosphonated methacrylates depends on the careful optimization of the initiator and the ligand system. For the surface-initiated ATRP of 2-(methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate (B84403), an initiator containing a 2-bromoisobutyrate group was used. researchgate.net The choice of ligand is crucial as it solubilizes the copper catalyst and modulates its reactivity. For photochemically induced ATRP of methacrylates in the presence of air, ligands such as tris(2-pyridylmethyl)amine (B178826) and tris[2-(dimethylamino)ethyl]amine (B34753) have been used with a CuBr₂ catalyst. nih.govresearchgate.net The use of polar solvents like acetonitrile (B52724) or DMF can sometimes eliminate the need for additional ligands as they can act as stabilizing ligands for the catalyst. cmu.edu Optimization of the initiator and ligand system is essential for achieving well-defined polymers with controlled molecular weights and low dispersities. cmu.educmu.edu

The table below provides examples of initiator and ligand systems used in the ATRP of methacrylates.

| Monomer | Initiator | Catalyst/Ligand System | Solvent | Notes |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | CuCl₂ / PMDETA | Anisole | Bulk AGET ATRP |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | CuBr₂ / HMTETA | Anisole | ARGET ATRP |

| 2-(methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate (MPC) | 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid | Not Specified | Aqueous media | Surface-initiated ATRP |

Formation of Controlled Polymeric Architectures (e.g., Polymer Brushes)

The synthesis of well-defined, controlled polymeric architectures, such as polymer brushes, can be achieved using this compound through controlled/living polymerization methods. acs.org Polymer brushes are assemblies of polymer chains tethered by one end to a surface, and their synthesis via surface-initiated polymerization (SIP) allows for the creation of thin, covalently bound polymer films. rsc.org Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) and reversible addition–fragmentation chain transfer (RAFT) polymerization are prominent methods for producing these controlled structures. acs.orgrsc.org

While direct examples for this compound are specific, the principles are well-established for structurally similar monomers. For instance, RAFT polymerization has been successfully employed to synthesize well-defined diblock copolymers using monomers like 2-(methacryloyloxy)ethyl phosphate. acs.org Similarly, SI-ATRP has been used to grow brushes of poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), a zwitterionic analogue, from silicon wafers. nih.gov These controlled radical polymerization techniques provide precise control over the architectural parameters of the resulting polymer brushes, including thickness (molar mass), grafting density, and dispersity. nih.gov The process typically involves immobilizing an initiator on a substrate, from which the polymer chains of the phosphonic acid-containing monomer are grown. rsc.org This "grafting from" approach enables the formation of dense, uniform polymer layers with tailored functionalities imparted by the phosphonic acid groups.

Nitroxide-Mediated Polymerization (NMP) Applications

Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization (CLRP) technique used to design well-defined macromolecular architectures. researchgate.net However, its application to methacrylate monomers, including this compound, presents significant challenges. scirp.orgresearchgate.net The homopolymerization of methacrylic esters via NMP has long been considered difficult due to side reactions and a large activation-deactivation equilibrium constant, which hinders control over the polymerization. researchgate.net

For acidic monomers, the challenges can be even greater. For example, applying NMP to methacrylic acid (MAA) has been regarded as difficult because of side reactions that occur during high-temperature polymerization. scirp.org Successful NMP of methacrylates often requires the development of new, highly specialized nitroxides or the implementation of strategies such as adding a small amount of a controlling comonomer, like styrene. researchgate.netresearchgate.net This comonomer strategy helps to reduce the equilibrium constant and gain better control over the polymerization of methacrylate-rich mixtures. researchgate.net

Given these inherent difficulties, there is limited specific literature detailing the successful application of NMP for the controlled polymerization of this compound or other phosphonated methacrylates. The challenges associated with controlling methacrylate polymerization, compounded by the reactive nature of the acidic phosphonic group, make other controlled radical polymerization techniques, such as RAFT or ATRP, more commonly reported for this class of monomers. acs.orgresearchgate.net

Photopolymerization Characteristics

Photoinitiator Systems and Conversion Efficiency

The photopolymerization of this compound and related acidic monomers is highly dependent on the choice of the photoinitiator system, which significantly impacts the polymerization rate and final monomer conversion. researchgate.netnih.gov In dental and adhesive applications, common photoinitiators include Type I (cleavage) and Type II (H-abstraction) systems. unesp.br

Type I photoinitiators, such as phosphine (B1218219) oxides like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), are highly efficient for these systems. researchgate.netnih.gov BAPO can generate four reactive radicals upon photolysis and generally exhibits higher reactivity and leads to a greater degree of conversion compared to conventional Type II systems. researchgate.netabstractarchives.com Type II systems, most commonly composed of camphorquinone (B77051) (CQ) and an amine co-initiator like ethyl-4-(dimethylaminobenzoate) (EDAB), are widely used but often result in a slower polymerization reaction and lower monomer conversion. researchgate.netnih.gov

The efficiency of these systems can be further enhanced by creating ternary photoinitiator systems. The addition of an iodonium (B1229267) salt, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHFP), to a BAPO/amine system can result in the highest polymerization rate and conversion, even with short photo-activation times. researchgate.netnih.gov However, the accelerating effect of iodonium salts can be limited in the presence of phosphonic acid monomers due to complexation between the iodonium cation and the phosphonic acid moiety. researchgate.net

Below is a table summarizing the general performance of different photoinitiator systems on the photopolymerization of methacrylate resins, which reflects trends applicable to phosphonic acid-containing formulations.

| Photoinitiator System | Relative Polymerization Rate | Relative Degree of Conversion | Notes |

|---|---|---|---|

| Camphorquinone (CQ) + Amine | Low | Low-Moderate | Standard Type II system; can lead to yellowing. unesp.brresearchgate.net |

| BAPO | High | High | Efficient Type I initiator; more effective than CQ/Amine. researchgate.netabstractarchives.com |

| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Moderate-High | Moderate-High | Another efficient Type I initiator; less yellowing than CQ. unesp.br |

| Ternary System (e.g., BAPO + Amine + Iodonium Salt) | Very High | Very High | Often shows the highest efficiency and fastest cure. researchgate.netnih.gov |

Comparative Photopolymerization Reactivity with Other Acidic Monomers

The photopolymerization reactivity of methacrylates is significantly influenced by the nature of the acidic functional group attached to the monomer. When comparing monomers containing phosphonic acid, phosphoric acid, and carboxylic acid groups, differences in acidity, hydrogen bonding capability, and hydrolytic stability play crucial roles. researchgate.netnih.gov

In direct comparisons between self-adhesive cements, formulations based on phosphonic acid methacrylates (e.g., RelyX Unicem, Multilink Sprint) generally show better performance and bond strength than those based on phosphoric acid (phosphate) esters (e.g., Maxcem). nih.gov Phosphate esters are more susceptible to hydrolysis, which can compromise the stability and integrity of the resulting polymer network. nih.gov Carboxylic acid-containing methacrylates are also used, but phosphonic acids are considerably more acidic, which can enhance interaction with substrates like hydroxyapatite (B223615) but may also present challenges for polymerization kinetics. beilstein-journals.org The polymerization reactivities increase with increasing hydrogen-bonding capacity, which can be achieved upon hydrolysis of ester groups to their corresponding acids. researchgate.net

Influence of Structural Features (e.g., Urea (B33335) Groups) on Photopolymerization Kinetics

The incorporation of specific structural features, such as urea groups, into the backbone of polymerizable phosphonic acids can have a profound effect on their photopolymerization kinetics. tandfonline.com Research has demonstrated that the presence of a urea moiety in the spacer group of a phosphonic acid methacrylate significantly increases the rate of polymerization compared to analogous monomers with simple alkyl spacers. tandfonline.com

This acceleration is primarily attributed to the strong hydrogen-bonding capability of the urea group (-NH-CO-NH-). researchgate.netnih.govresearchgate.net These hydrogen bonds can lead to the pre-association of monomer molecules in the liquid state. researchgate.netnih.gov This pre-organization effectively increases the local monomer concentration and aligns the reactive methacrylate groups, facilitating more rapid propagation once polymerization is initiated. This phenomenon has also been observed in other systems, such as urethane (B1682113) dimethacrylates, where intermolecular hydrogen bonding leads to 3-6 times faster photocuring compared to non-hydrogen bonding analogues. researchgate.netnih.gov

In a direct comparison of a phosphonic acid methacrylate containing a urea group with one containing an alkyl spacer, the following kinetic parameters were observed during photopolymerization.

| Monomer Type | Time to Rpmax (τ) [s] | Maximum Polymerization Rate (Rpmax) [s-1] |

|---|---|---|

| Phosphonic Acid Methacrylate with Urea Group | 4.7 | 0.095 |

| Phosphonic Acid Methacrylate with Alkyl Spacer | 15.2 | 0.059 |

The data clearly indicates that the urea-containing monomer polymerizes much faster, reaching its maximum rate in less than a third of the time and achieving a significantly higher peak polymerization rate. tandfonline.com This demonstrates that the strategic inclusion of hydrogen-bonding moieties is a powerful tool for enhancing the photopolymerization reactivity of acidic monomers.

Polymer Architecture and Structural Elucidation

Synthesis of Homopolymers and Copolymers Incorporating 1-(Methacryloyloxy)ethylphosphonic Acid Units

The synthesis of polymers containing this compound often proceeds through the polymerization of its ester-protected precursors, such as dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1) or dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP). rsc.orgresearchgate.netrsc.org This strategy is common because the protected monomers are often more compatible with controlled radical polymerization techniques. researchgate.netrsc.org The phosphonic acid functionality is then revealed through a post-polymerization hydrolysis step, typically using reagents like trimethylsilyl (B98337) bromide (TMSBr). rsc.orgacs.org

Statistical Copolymers

Statistical copolymers are synthesized to randomly incorporate this compound units along a polymer chain with other comonomers. This approach allows for the tuning of polymer properties by adjusting the monomer feed ratio. Free radical polymerization is a common method for preparing these copolymers. rsc.orgjmcs.org.mxresearchgate.net For example, statistical copolymers containing N,N'-(dimethylamino)ethylmethacrylate (DMAEM) and derivatives of methacrylic acid have been prepared through free-radical copolymerization followed by selective saponification. researchgate.net

In a typical synthesis, the phosphonate monomer, a comonomer, and a radical initiator like azobisisobutyronitrile (AIBN) are dissolved in a suitable solvent and heated. rsc.org The reactivity ratios of the monomers determine their incorporation into the growing polymer chain. nih.gov This method has been used to create fluorinated-phosphonic acid methacrylates by copolymerizing a protected phosphonate monomer, (dimethoxyphosphoryl)methyl methacrylate (B99206) (DMPMM), with a fluorinated comonomer, heptadecafluorodecyl methacrylate (HDFDMA). rsc.org The differing polarities of such monomers can present challenges, making the protected-monomer approach particularly useful. rsc.org

Block Copolymers (e.g., Diblock and Terpolymer Architectures)

Block copolymers containing this compound are of significant interest due to their ability to self-assemble into ordered nanostructures. nih.gov RAFT polymerization is the predominant technique for synthesizing these well-defined architectures, such as AB diblock and ABC triblock copolymers, with low dispersity (Đ < 1.2). rsc.orgrsc.org

The synthesis of block copolymers is typically achieved sequentially. First, one monomer is polymerized via RAFT to create a homopolymer that retains the chain transfer agent functionality at its terminus. This polymer, known as a macro-chain transfer agent (macro-CTA), is then used to initiate the polymerization of a second monomer, forming a diblock copolymer. rsc.orgnih.gov

For instance, poly(dimethyl-(methacryloyloxy)ethyl phosphonate) (PDMAOyEP) can be synthesized as the first block. rsc.org This PDMAOyEP then serves as a macro-CTA to control the polymerization of a second monomer, such as 2-hydroxyethyl methacrylate (HEMA), to form a well-defined diblock copolymer. rsc.org This method allows for precise control over the length of each block. rsc.org The process can be repeated with a third monomer to generate triblock or other multiblock architectures. rsc.org The addition of a small amount of acid during RAFT polymerization has been shown to enhance the synthesis of multiblock copolymers by minimizing the required initiator concentration, thereby reducing termination events and preserving end-group fidelity. rsc.org

A wide variety of comonomers can be incorporated into block copolymers with this compound, leading to materials with diverse properties. The choice of comonomer dictates the characteristics of the resulting polymer, such as its solubility, responsiveness to stimuli (e.g., pH, temperature), and biocompatibility. nih.gov

Common classes of comonomers include:

Methacrylates: 2-Hydroxyethyl methacrylate (HEMA) is often used to introduce hydroxyl groups for further functionalization. rsc.org Other methacrylates like benzyl (B1604629) methacrylate (BzMA) acs.org, 2-(N-morpholino)ethyl methacrylate (MEMA) whiterose.ac.uk, and 2-(methacryloyloxy)ethyl trimethylammonium chloride (PMETAC) are also employed. whiterose.ac.uk

Acrylamides: Monomers such as N,N-diethylacrylamide (DEAm) can be used to impart thermo-responsive properties to the block copolymers. nih.gov

Biocompatible Monomers: 2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) is a notable comonomer used to create biocompatible polymers. nih.govnih.govrsc.orgnih.gov

The table below provides examples of block copolymers synthesized using a phosphonate-based macro-CTA and various comonomers.

| Macro-CTA | Comonomer | Resulting Block Copolymer Architecture | Polymerization Method |

|---|---|---|---|

| Poly(dimethyl-(methacryloyloxy)ethyl phosphonate) (PDMAOyEP) | 2-Hydroxyethyl methacrylate (HEMA) | Diblock (PDMAOyEP-b-PHEMA) | RAFT |

| Poly(methacryloyloxymethyl phosphonic acid) (PMPA) | Benzyl methacrylate (BzMA) | Diblock (PMPA-b-PBzMA) | RAFT |

| Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC) | N,N-diethylacrylamide (DEAm) | Diblock (PMPC-b-PDEAm) | RAFT |

| Poly(2-(N-morpholino)ethyl methacrylate) (PMEMA) | Methacrylic acid (MAA) | Diblock (PMEMA-b-PMAA) | RAFT |

Graft Copolymers

Graft copolymers are branched structures where polymer chains (grafts) are attached to a main polymer backbone. These can be synthesized using "grafting-from," "grafting-to," or "grafting-through" (macromonomer) approaches. While specific examples involving this compound are less common in the reviewed literature, the principles of these methods are applicable.

In a "grafting-from" approach, a polymer backbone is first synthesized with initiator sites. Subsequently, the phosphonic acid monomer is polymerized from these sites. researchgate.net For instance, a copolymer of methyl methacrylate and an initiator-containing monomer like 2-(2-bromoisobutyryloxy)ethyl methacrylate can serve as a macroinitiator for the grafting of phosphonate-containing monomers via atom transfer radical polymerization (ATRP). nih.gov

The "grafting-through" method involves the copolymerization of a macromonomer—a polymer chain with a polymerizable end group—with other monomers. rsc.org A methacrylate-terminated poly(2-(methacryloyloxy)ethyl phosphorylcholine) macromonomer, for example, has been prepared and subsequently copolymerized to form grafted structures. nih.gov This approach could be adapted for phosphonic acid-containing macromonomers.

Cross-linked Polymer Networks (e.g., Hydrogels, Solvogels)

This compound and its derivatives can be incorporated into cross-linked polymer networks to form hydrogels or solvogels. These three-dimensional networks are capable of absorbing large amounts of water or other solvents. nih.govnih.gov

The synthesis is typically achieved through the free-radical copolymerization of the functional monomer with a multifunctional crosslinking agent. mdpi.com A common crosslinker for this system is bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP). mdpi.comnih.govresearchgate.net The polymerization is initiated by a radical initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA), in an aqueous solution. mdpi.com The molar fraction of the crosslinker is a critical parameter that influences the swelling capacity, mechanical properties, and functionality of the resulting hydrogel. mdpi.comnih.gov Varying the mole ratio of the crosslinker allows for the fabrication of hydrogels with tailored properties. mdpi.comnih.gov For example, hydrogels composed of poly(vinylphosphonic acid) (PVPA) and BMEP have been designed with BMEP mole ratios ranging from 5% to 40%. mdpi.comnih.gov

The table below summarizes the components used in the synthesis of such cross-linked hydrogels.

| Functional Monomer | Crosslinker | Initiator | Resulting Network |

|---|---|---|---|

| Vinylphosphonic acid (VPA) | Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) | PVPA-BMEP Hydrogel |

| Acrylic acid (AAc) | Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) | Not specified | Phosphorus-containing hydrogel |

| Methacrylic acid (MAA) | Methylenebisacrylamide (MBA) | Ammonium persulfate (APS) | Gelatin-g-PMAA Hydrogel |

Post-Polymerization Functionalization of Phosphonic Acid-Containing Polymers

Post-polymerization modification is a pivotal stage in the synthesis of functional polymers containing phosphonic acid groups. This approach allows for the polymerization of more stable phosphonate ester monomers, which are subsequently converted to the desired acid form. This strategy circumvents issues related to the direct polymerization of acidic monomers, which can be challenging. The two primary post-polymerization steps involve modifications to the polymer backbone, such as the removal of terminal groups from controlled radical polymerization, and the hydrolysis of the precursor ester groups.

In modern polymer synthesis, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are frequently used to produce well-defined polymers with controlled molecular weights and low dispersity. rsc.org However, polymers synthesized via RAFT contain a chain transfer agent (CTA) fragment, typically a thiocarbonylthio compound, at their chain-end. nih.gov These CTA end-groups are often colored and can be reactive, which may be detrimental to the final material's performance and stability. nih.gov Therefore, their removal is a crucial step in the post-polymerization modification process. nih.govescholarship.org

Several methods have been developed for the cleavage or modification of these CTA end-groups. escholarship.org A common approach involves nucleophilic substitution using reagents like primary or secondary amines, which results in a thiol-capped polymer. nih.govescholarship.org While useful, these thiol end-groups can be prone to oxidation, leading to disulfide bond formation and an undesirable increase in molecular weight. nih.gov

Alternative strategies focus on the complete removal of the sulfur-containing end-group, a process known as desulfurization. nih.gov For instance, innovative diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (HEMA) have been synthesized by RAFT polymerization. rsc.org Following polymerization, the dithiobenzoate chain-end was removed to achieve discoloration of the copolymers. rsc.org Another advanced, metal-free strategy utilizes visible light to control the reaction pathway, allowing for either complete desulfurization to a hydrogen chain-end or cleavage to a thiol chain-end by simply turning the light source on or off. nih.gov

Table 1: Common Methods for CTA End-Group Removal from RAFT Polymers

| Method | Reagents/Conditions | Resulting End-Group | Key Features |

|---|---|---|---|

| Aminolysis | Primary or secondary amines | Thiol (-SH) | Widely used, can lead to disulfide coupling. nih.govescholarship.org |

| Thermolysis | High temperature | Varies | Can be effective but may lack precision. nih.gov |

| Radical-induced Reduction | Radical initiator (e.g., AIBN), H-donor | Hydrogen (-H) | Effective for complete desulfurization. |

| Photochemical Cleavage | Visible light, photoredox catalyst | Hydrogen (-H) or Thiol (-SH) | Metal-free, offers pathway control. nih.gov |

The final and most critical step in generating the phosphonic acid-containing polymer is the hydrolysis of the phosphonate ester precursors within the polymer chains. mdpi.com This deprotection step converts the neutral, more easily polymerizable phosphonate ester into the functional, acidic phosphonic acid. nih.govnih.gov The hydrolysis of phosphonate esters can be achieved under both acidic and basic conditions, though acidic hydrolysis is more common for this purpose. nih.gov

The process typically involves treating the polymer with a concentrated acid solution, such as hydrochloric acid (HCl), at elevated temperatures. beilstein-journals.org The hydrolysis occurs in two consecutive steps due to the presence of two ester groups on the phosphorus atom. nih.gov During this reaction, a nucleophilic attack occurs on the phosphorus atom of the P=O group, leading to the cleavage of the P-O ester bond. nih.gov

For example, polymers and copolymers containing dimethyl-(methacryloyloxy)ethyl phosphonate have their phosphonated ester groups deprotected to yield the final acidic copolymers. rsc.org The efficiency and kinetics of the hydrolysis can be influenced by factors such as pH, temperature, and the steric hindrance of the ester groups. nih.govacs.org The conversion of the phosphonate ester to phosphonic acid can be monitored using spectroscopic techniques like ³¹P NMR, where a distinct shift in the signal indicates the successful transformation. acs.org This strategic hydrolysis is essential for unlocking the properties associated with the phosphonic acid groups, such as their high affinity for metallic ions, which is utilized in applications like water purification and dental adhesives. rsc.orgnih.gov While effective, care must be taken as harsh hydrolysis conditions can potentially lead to the degradation of the polymer backbone. mdpi.com

Table 2: Conditions for Hydrolysis of Phosphonate Esters to Phosphonic Acids

| Condition | Reagents | Typical Reaction | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, HBr | Reflux for several hours | Most common and general method for complete hydrolysis. nih.govbeilstein-journals.org |

| Silylation-Methanolysis | Bromotrimethylsilane (B50905) (TMSBr) followed by methanol (B129727) or water | Mild, two-step process | Avoids harsh acidic conditions; useful for sensitive polymer backbones. beilstein-journals.org |

| Basic Hydrolysis | NaOH, KOH | Can be used, but may be less straightforward | In some cases, can lead to C-P bond cleavage. mdpi.com |

Advanced Characterization Techniques for 1 Methacryloyloxy Ethylphosphonic Acid Polymers

Molecular Weight and Dispersity Analysis

Determining the molecular weight and its distribution (dispersity) is fundamental to understanding the physical and mechanical properties of polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for characterizing the molecular weight distribution of polymers. nih.govnih.gov This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores to a greater extent and thus have a longer elution time. nih.gov

For polymers of 1-(Methacryloyloxy)ethylphosphonic acid, SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. nih.govrsc.org For instance, the number-average molecular weight for a polymer of a related phosphonic acid monomer was estimated to be around 12,000 using this technique. researchgate.net The choice of solvent and column packing is critical for achieving accurate separation without unwanted interactions between the polymer and the stationary phase. In some cases, to accurately determine the molecular weight of polymers like poly(acrylic acid), they are first converted to a derivative, such as poly(n-butyl acrylate), before SEC analysis. polymersource.ca

Table 1: Illustrative SEC/GPC Data for a Phosphonic Acid-Containing Polymer

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 12,000 | Number-average molecular weight |

| Mw (g/mol) | 15,500 | Weight-average molecular weight |

| Đ (Mw/Mn) | 1.29 | Dispersity |

This table presents hypothetical data to illustrate typical results obtained from SEC/GPC analysis.

While SEC/GPC provides a relative measure of molecular weight based on calibration with standards, light scattering techniques offer a means to determine the absolute molecular weight. malvernpanalytical.comlcms.cz When coupled with an SEC system (SEC-MALS), multi-angle light scattering (MALS) detectors measure the intensity of light scattered by the polymer molecules as they elute from the column. lcms.czwyatt.com

The intensity of the scattered light is directly proportional to the product of the molar mass and the concentration of the polymer. lcms.cz This allows for the calculation of the absolute weight-average molecular weight at each point across the elution profile, independent of the polymer's shape or elution volume. malvernpanalytical.comwyatt.com This is particularly advantageous for branched or novel polymers where suitable calibration standards are unavailable. nih.govlcms.cz The technique provides a more accurate and comprehensive understanding of the molecular weight distribution. tosohbioscience.com

Spectroscopic Structural Confirmation and Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and verifying the successful polymerization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of polymers. pageplace.de

¹H NMR: Proton NMR is used to identify the different types of protons present in the polymer. researchgate.net Upon polymerization, the characteristic peaks of the vinyl protons of the methacrylate (B99206) group (typically in the range of 5.5-6.5 ppm) disappear, which confirms the conversion of the monomer to the polymer. researchgate.net The broadening of the remaining peaks in the polymer spectrum compared to the sharp signals of the monomer is also indicative of polymerization. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the polymer. researchgate.net Similar to ¹H NMR, the disappearance of the signals corresponding to the double-bond carbons of the methacrylate group confirms polymerization. researchgate.net For example, in a related polymer, the complete disappearance of the double-bond peaks was observed in the ¹³C NMR spectrum of the polymer. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly valuable for phosphorus-containing polymers. researchgate.net It provides direct information about the chemical environment of the phosphorus atoms in the phosphonic acid groups. nih.gov The chemical shift in the ³¹P NMR spectrum can confirm the presence and integrity of the phosphonic acid moiety in the polymer structure. For instance, in a study of poly(vinylphosphonic acid), a signal at 32.1 ppm in the ³¹P NMR spectrum was characteristic of the phosphonic acid groups. researchgate.net

Table 2: Representative NMR Chemical Shifts for a Poly(methacryloyloxyethylphosphonic acid) Structure

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 1.0-2.0 | -CH₃ and -CH₂- (polymer backbone) |

| ¹H | 3.8-4.3 | -O-CH₂-CH₂-P |

| ¹³C | 18-20 | -CH₃ |

| ¹³C | 44-46 | -C(C=O)- (polymer backbone) |

| ¹³C | 60-65 | -O-CH₂-CH₂-P |

| ¹³C | 170-175 | C=O |

| ³¹P | 25-35 | -P(O)(OH)₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. In the context of this compound polymers, FTIR is used to confirm polymerization and identify key structural features.

The FTIR spectrum of the monomer would show characteristic absorption bands for the C=C double bond (around 1635 cm⁻¹), the C=O of the ester group (around 1720-1730 cm⁻¹), and the P=O and P-O bonds of the phosphonic acid group (in the region of 900-1300 cm⁻¹). mdpi.com After polymerization, the peak corresponding to the C=C stretching vibration disappears or significantly diminishes, indicating the consumption of the double bonds. The characteristic peaks of the ester and phosphonic acid groups remain, confirming their incorporation into the polymer structure. For instance, in a study of hydrogels containing poly(vinylphosphonic acid), a broad peak between 900 and 1000 cm⁻¹ was assigned to the (P-O)-H stretching of the phosphonic acid groups. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound and its Polymer

| Wavenumber (cm⁻¹) | Assignment | Monomer | Polymer |

|---|---|---|---|

| ~1725 | C=O stretch (ester) | Present | Present |

| ~1639 | C=C stretch (alkene) | Present | Absent/Reduced |

| 1150-1300 | P=O stretch | Present | Present |

| 900-1050 | P-O-C stretch | Present | Present |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. While HRMS is more commonly used for the characterization of small molecules and monomers due to the complexity of polymer mass spectra, it can be employed to confirm the structure of the this compound monomer. researchgate.net By providing an exact mass, HRMS can definitively confirm the elemental formula of the synthesized monomer, ensuring its purity before polymerization.

Microstructure and Morphological Characterization

The performance of polymeric materials is intrinsically linked to their microstructure and morphology. Techniques such as scanning electron microscopy and small-angle X-ray scattering provide critical insights into the physical architecture of this compound polymers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymer samples at the micro- and nanoscale.

Detailed Research Findings: For crosslinked hydrogels prepared from phosphorus-containing methacrylates, SEM reveals the porous network structure that is crucial for applications such as controlled release and absorption. In a study on hydrogels made from poly(vinylphosphonic acid) (PVPA) crosslinked with bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP), a monomer structurally similar to this compound, SEM imaging demonstrated the influence of the crosslinker concentration on the surface morphology. mdpi.com

Hydrogels with a lower BMEP content (5%) exhibited a smoother surface, while those with a higher BMEP concentration (40%) showed increased surface roughness and heterogeneity. mdpi.com This is attributed to the higher degree of crosslinking, which affects the polymer network's formation and collapse upon drying for SEM analysis. The images often reveal interconnected pores, which are essential for the diffusion of substances in and out of the hydrogel matrix. nih.gov The surface morphology can range from smooth to rough and can appear dense or highly porous depending on the synthesis conditions. researchgate.net

Interactive Data Table: Morphological Features of Phosphonated Methacrylate Hydrogels Observed by SEM

| Feature | Observation with Low Crosslinker Density | Observation with High Crosslinker Density | Significance |

| Surface Topography | Generally smooth and homogeneous. | Increased roughness and heterogeneity. mdpi.com | Affects surface area and interaction with the environment. |

| Porosity | May exhibit a less defined porous structure. | Often shows a well-defined, interconnected porous network. nih.gov | Crucial for swelling behavior, and mass transport. |

| Structural Integrity | May be more prone to swelling-induced fractures. | Higher structural integrity due to a more robust network. | Determines the mechanical stability of the material. |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate nanoscale structures, such as particle size, shape, and distribution in a material.

Detailed Research Findings: For polymers of this compound, SAXS can provide valuable information about the nanoscale organization, especially in multiphase systems like polymer composites or semi-crystalline polymers. The technique measures the elastic scattering of X-rays as they pass through a sample, with the scattering angle being inversely related to the size of the structural features.

In the context of these polymers, SAXS can be employed to:

Characterize Nanoparticle Dispersion: If inorganic nanoparticles are incorporated into the polymer matrix, SAXS can determine the average particle size, size distribution, and the degree of dispersion or aggregation.

Analyze Phase Separation: In polymer blends containing poly(this compound), SAXS can reveal the domain sizes and the degree of phase separation.

Study Self-Assembly: For block copolymers, SAXS is instrumental in identifying the morphology of self-assembled structures (e.g., lamellar, cylindrical, or spherical domains).

In-situ Photorheology for Network Formation Dynamics

In-situ photorheology is a powerful technique that measures the change in viscoelastic properties of a material as it undergoes photopolymerization. It provides real-time information on the kinetics of network formation.

Detailed Research Findings: For this compound, which can be photopolymerized, photorheology is an ideal tool to study its crosslinking behavior. The experiment typically involves placing the monomer formulation, containing a photoinitiator, between the plates of a rheometer. Upon irradiation with UV or visible light, the liquid monomer is converted into a solid, crosslinked polymer network.

The key parameters measured are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the material. A rapid increase in G' signifies the formation of a solid-like network.

Loss Modulus (G''): Represents the viscous component. G'' is typically higher than G' in the initial liquid state.

The crossover point, where G' = G'', is often defined as the gel point, indicating the transition from a liquid to a solid-like material. The final plateau value of G' is related to the crosslink density of the resulting polymer network.

Studies on the photopolymerization of multifunctional methacrylates show that the polymerization rate, the onset of deceleration, and the final conversion are key kinetic features that can be extracted from such experiments. semanticscholar.orgkpi.ua The functionality of the monomer, initiator concentration, and light intensity all influence the network formation dynamics. imaging.org Although specific photorheological data for this compound are not prevalent, the expected behavior would follow these general principles, providing a detailed picture of the curing process.

Interactive Data Table: Key Parameters from In-situ Photorheology of Multifunctional Methacrylates

| Parameter | Description | Typical Observation during Photopolymerization |

| Storage Modulus (G') | Measure of the elastic response of the material. | Starts low and increases rapidly upon irradiation, eventually reaching a plateau. |

| Loss Modulus (G'') | Measure of the viscous response of the material. | Initially higher than G', it may go through a maximum before decreasing as the network forms. |

| Gel Point (G' = G'') | The point at which the material transitions from a liquid to a solid-like gel. | Occurs at a specific time after the start of irradiation, indicating the onset of network formation. |

| Final G' Plateau | The steady-state value of the storage modulus after full cure. | Correlates with the crosslink density and stiffness of the final polymer network. |

Surface Chemical Composition Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

Detailed Research Findings: For polymers of this compound, XPS is particularly useful for confirming the presence of phosphorus on the surface and determining its chemical environment. A survey scan would identify all the elements present (primarily carbon, oxygen, and phosphorus), and high-resolution scans of the C 1s, O 1s, and P 2p regions would provide detailed chemical state information.

C 1s Spectrum: The C 1s spectrum can be deconvoluted into several peaks corresponding to different carbon environments: C-C/C-H bonds, C-O bonds in the ester and ether linkages, and the O=C-O of the ester group.

O 1s Spectrum: The O 1s spectrum will show components for the C=O and C-O oxygens of the methacrylate group, as well as the P=O and P-O-C oxygens of the phosphonic acid group.

P 2p Spectrum: The P 2p spectrum is characteristic of the phosphonic acid group. The binding energy of the P 2p peak provides direct evidence of the phosphorus chemical state. For phosphonates, the P 2p binding energy is typically observed around 133-134 eV. acs.org

XPS studies on phosphazenes have shown that the binding energies of both phosphorus and nitrogen are sensitive to the electronegativity of the substituent groups. researchgate.net Similarly, for poly(this compound), any surface modifications or contaminants would be readily detected by changes in the elemental composition and the chemical states observed in the high-resolution spectra.

Interactive Data Table: Expected Binding Energies in the XPS Spectrum of Poly(this compound)

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| C-O | ~286.5 | ||

| O=C-O | ~289.0 | ||

| Oxygen | O 1s | C=O | ~532.0 |

| C-O, P-O | ~533.5 | ||

| Phosphorus | P 2p | -P(O)(OH)₂ | 133.0 - 134.0 acs.org |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a material. mdpi.com In the context of polymers of this compound, TOF-SIMS provides invaluable information about surface chemistry, contamination, and the spatial distribution of specific chemical moieties.

The technique operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺, Bi₃⁺). This impact causes the ejection of secondary ions from the sample surface. These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. Lighter ions travel faster and arrive at the detector sooner than heavier ions. mdpi.com The use of a time-of-flight analyzer allows for the parallel detection of all secondary ions over a large mass range with high mass resolution, enabling the differentiation of isobaric peaks (ions with the same nominal mass but different elemental compositions).

Illustrative Table of Expected Characteristic Secondary Ions in TOF-SIMS Analysis of Poly(this compound):

| Expected Positive Ion Fragments | m/z (approx.) | Expected Negative Ion Fragments | m/z (approx.) |

| CH₃⁺ | 15 | PO₂⁻ | 63 |

| C₂H₃⁺ | 27 | PO₃⁻ | 79 |

| C₃H₅⁺ | 41 | H₂PO₃⁻ | 81 |

| C₄H₅O₂⁺ | 85 | C₂H₄O₂P⁻ | 91 |

| C₅H₇O₂⁺ | 99 | C₂H₄O₅P⁻ | 123 |

This table is illustrative and based on the fragmentation patterns of similar organic molecules and functional groups.

TOF-SIMS can also be used in imaging mode to map the lateral distribution of these characteristic ions on the polymer surface, providing insights into surface homogeneity or the phase separation in polymer blends. Furthermore, by using a sputter ion source to progressively remove material, TOF-SIMS can perform depth profiling to analyze the chemical composition as a function of depth, which is useful for studying multilayer systems or modified surfaces.

Analytical Methods for Specific Functional Properties

Potentiometric Titration for pKa Values and Buffering Capacity

Potentiometric titration is a fundamental analytical technique used to determine the acidic or basic properties of a substance. For polymers of this compound, this method is crucial for determining the acid dissociation constants (pKa values) of the phosphonic acid groups and assessing the polymer's buffering capacity.

The procedure involves titrating a solution of the polymer with a standard solution of a strong base (e.g., NaOH) while monitoring the pH of the solution with a pH meter. The resulting titration curve, a plot of pH versus the volume of titrant added, provides information about the deprotonation behavior of the phosphonic acid groups. The pKa value corresponds to the pH at which half of the acidic groups are deprotonated. Phosphonic acids are dibasic, meaning they have two acidic protons, which would result in two inflection points on the titration curve and two corresponding pKa values (pKa₁ and pKa₂).

The buffering capacity of the polymer is its ability to resist changes in pH upon the addition of an acid or base. This capacity is maximal at pH values close to the pKa values of the acidic functional groups. Polymers containing phosphonic acid groups are expected to exhibit significant buffering capacity in two pH regions, corresponding to their pKa values. rsc.org This property is particularly important for applications where pH control is critical, such as in biomedical materials or as reusable buffer agents. rsc.org

Illustrative Table of Expected pKa Values for Poly(this compound):

| Parameter | Expected Value Range |

| pKa₁ | 2.0 - 3.5 |

| pKa₂ | 6.5 - 8.0 |

This table is illustrative, providing expected ranges for phosphonic acid-containing polymers based on literature for similar compounds. Actual values may vary depending on the polymer's molecular weight, concentration, and the ionic strength of the solution.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to study the kinetics of photopolymerization reactions. It measures the heat flow associated with the polymerization process when the monomer is exposed to UV or visible light. For this compound, Photo-DSC can provide detailed information about its reactivity and the kinetics of its light-induced polymerization. mdpi.com

In a Photo-DSC experiment, a small sample of the monomer, mixed with a suitable photoinitiator, is placed in the DSC cell and irradiated with a light source of a specific wavelength and intensity. The polymerization of the methacrylate group is an exothermic process, and the heat released is directly proportional to the extent of the reaction. The instrument records the heat flow as a function of time. mdpi.comresearchgate.net

From the Photo-DSC data, several key kinetic parameters can be determined:

Rate of Polymerization (Rp): This is proportional to the heat flow (dq/dt) and indicates how fast the monomer is converting to polymer.

Conversion (α): The degree of conversion of the monomer at any given time can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of polymerization (ΔH_total).

Induction Time: The delay before the polymerization starts, which can be influenced by inhibitors like oxygen.

The polymerization kinetics of methacrylates are often characterized by autoacceleration (the gel effect), where the polymerization rate increases as the reaction proceeds due to an increase in viscosity, which hinders termination reactions. researchgate.netacs.orgwichita.edu

Illustrative Table of Photopolymerization Kinetic Data for a Functional Methacrylate Monomer Obtained by Photo-DSC:

| Parameter | Illustrative Value | Unit |

| Light Intensity | 20 | mW/cm² |

| Peak Polymerization Rate (Rp,max) | 0.15 | s⁻¹ |

| Time to Peak Rate | 10 | s |

| Final Conversion (α_final) | 85 | % |

| Total Heat of Polymerization (ΔH_total) | 350 | J/g |

This table presents typical data that could be obtained for a functional methacrylate monomer via Photo-DSC. The actual values for this compound would depend on the specific experimental conditions (e.g., photoinitiator type and concentration, light intensity, temperature).

Mechanistic Understanding of Polymer Substrate Interactions Mediated by Phosphonic Acid Groups

Adhesion Mechanisms

The adhesion promoted by 1-(Methacryloyloxy)ethylphosphonic acid is predicated on the strong affinity of the phosphonic acid group for inorganic surfaces. This group can form robust, hydrolytically stable bonds with metal oxides and calcium-based substrates, anchoring the monomer to the surface. The methacrylate (B99206) group is then available to copolymerize with the bulk resin matrix, creating a seamless and durable interface.

On metallic surfaces, which are typically covered by a thin layer of native oxides and hydroxides, the phosphonic acid group of this compound serves as a powerful anchoring agent. This interaction significantly enhances the adhesion of polymer coatings and adhesives to metals that are often challenging to bond with. researchgate.net

The primary mechanism involves the formation of a self-assembled monolayer (SAM) at the metal surface. The phosphonic acid headgroup chemisorbs onto the metal oxide layer, forming strong, covalent and/or ionic bonds. mdpi.com This process can occur through several coordination modes:

Monodentate: One oxygen atom from the phosphonic acid group bonds to a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bond to one or two metal atoms.

Tridentate: All three oxygen atoms (one P=O and two P-OH) coordinate with surface metal atoms. mdpi.com

This strong, organized binding displaces surface contaminants and weakly bound water molecules, creating a robust, water-resistant interface that improves the durability of the adhesive bond. researchgate.net For instance, phosphonated methacrylates have been shown to improve the adhesion of coatings on steel substrates. researchgate.net While specific data for this compound is limited, studies on analogous phosphonic acids demonstrate a significant increase in adhesion and corrosion resistance on steel. mdpi.comworldwidejournals.com On galvanized steel, surface pretreatments that create a phosphate (B84403) layer enhance resin penetration and adhesion through hydrogen bonding. elcometerusa.com The use of phosphonic acid-containing adhesion promoters is a key strategy to improve the bond strength and durability of coatings on such surfaces. google.com

The table below presents representative data on the adhesion strength of coatings on steel, highlighting the effect of surface treatments involving acidic compounds.

| Substrate | Coating/Adhesive | Surface Treatment/Adhesion Promoter | Adhesion Strength (MPa) | Test Method | Source |

|---|---|---|---|---|---|

| Rusted Steel | Epoxy Coating | Tannic converter formula | 5.97 | Pull-off Adhesion | mdpi.com |

| Rusted Steel | Epoxy Coating | Tannic converter + 50 g/L Phosphoric Acid | 11.63 | Pull-off Adhesion | mdpi.com |

| Galvanized Steel | Epoxy Resin | 3-aminopropylphosphonic acid (APPA) | Improvement in bond strength under humid environments noted | 90°-peel test | researchgate.net |

In the context of biomedical and dental applications, the primary inorganic substrate is hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the main mineral component of bone and teeth. Acidic functional monomers, such as this compound, are integral to modern dental adhesives, enabling them to bond to enamel and dentin. The adhesion process is a complex, multi-step mechanism involving surface modification and chemical bonding. researchgate.net

The adhesion process begins with the acidic nature of the phosphonic acid group. When applied to the tooth surface, it etches or demineralizes the hydroxyapatite, dissolving a part of the mineral matrix. scienceopen.comresearchgate.net This etching process creates microporosities on the enamel surface and, in dentin, exposes the underlying collagen fibril network by removing the surrounding mineral. nih.gov

This superficial demineralization is crucial as it creates space for the this compound monomers to infiltrate the porous enamel or the exposed collagen network of the dentin. nih.gov This infiltration, followed by in-situ polymerization of the methacrylate groups, leads to the formation of a "hybrid layer"—an interlocking structure of resin and tooth tissue that provides strong micromechanical retention. nih.gov

Beyond micromechanical interlocking, this compound achieves a true chemical bond with hydroxyapatite. The phosphonic acid group can chelate calcium ions (Ca²⁺) exposed on the surface of the hydroxyapatite crystals. industrialphysics.com This interaction is highly stable.

The following table shows typical bond strength values for dental adhesives containing acidic functional monomers similar to this compound when bonded to dentin (a hydroxyapatite-rich tissue).

| Adhesive System (Functional Monomer Type) | Test Condition | Shear Bond Strength (MPa) | Source |

|---|---|---|---|

| Two-step self-etch (FL-Bond II) | Un-etched Dentin | 37.7 ± 3.2 | nih.gov |

| One-step self-etch (BeautiBond) | Un-etched Dentin | 26.1 ± 4.5 | nih.gov |

| Universal Adhesive (Single Bond Universal) with 1% HAP nano-sticks | Total-Etch Protocol | 15.10 ± 2.96 | researchgate.net |

| Universal Adhesive (Control) | Total-Etch Protocol | 10.36 ± 2.68 | researchgate.net |

Adhesion to Inorganic Bio-Substrates (e.g., Hydroxyapatite)

Anticorrosion Mechanisms

The same chemical properties that make this compound an effective adhesion promoter also impart it with anticorrosion capabilities when incorporated into coatings for metallic substrates.

The primary anticorrosion mechanism of phosphonic acids is the formation of a densely packed, highly ordered, and strongly adsorbed molecular layer on the metal surface. worldwidejournals.com This self-assembled monolayer acts as a physical barrier, isolating the metal from corrosive agents like water, oxygen, and chlorides. jocpd.com

Furthermore, the strong interaction between the phosphonic acid headgroup and the metal oxide surface leads to passivation . uv.es Passivation is a process where a material becomes less reactive to its environment. The phosphonic acid layer modifies the electrochemical properties of the surface, inhibiting the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions that drive corrosion. nih.gov This results in a significant reduction in the corrosion rate. mdpi.com The stability and barrier properties of this passivating film are enhanced by the hydrophobic nature of the alkyl chain within the monomer structure and the subsequent polymerization of the methacrylate groups into a cross-linked polymer network.

Electrochemical Impedance Spectroscopy (EIS) is a common technique to evaluate the performance of such protective layers. A higher charge transfer resistance (Rct) indicates better corrosion protection.

| Inhibitor System | Corrosive Medium | Inhibition Efficiency (%) | Charge Transfer Resistance (Rct) (Ω·cm²) | Source |

|---|---|---|---|---|

| DTPMP (25 ppm) + ST (25 ppm) + Zn²⁺ (10 ppm) | 60 ppm Cl⁻ | 92 | - | isca.me |

| ATMP (250 ppm) + Zn²⁺ (5 ppm) | Rainwater | 98 | - | worldwidejournals.com |

| Carboxyphosphonic acid 3 (10 mmol/L) | Hard water (20 dGH) | - | 114.1 (kΩ·cm²) | mdpi.com |

| Vinylphosphonic acid (VPA) | - | - | 2.1 (kΩ·cm²) after 2h | nih.gov |

Inhibition of Corrosion Propagation at Interfaces

Polymers functionalized with phosphonic acid groups, such as those derived from this compound, are effective in inhibiting corrosion at metal-polymer interfaces. The mechanism is multifaceted, involving strong adhesion to the metal surface and the formation of a protective barrier layer.

Phosphonic acids exhibit a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). mdpi.commdpi.com This interaction occurs through condensation reactions between the acid functional group and hydroxyl groups on the metal surface, resulting in hydrolytically-stable P–O–Metal bonds. mdpi.com The phosphonic group can bind to metal atoms in mono-, bi-, or tridentate modes, creating a dense and well-adsorbed protective film. mdpi.com This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. ontosight.airesearchgate.net

Studies have shown that coatings containing phosphonic acid methacrylate exhibit superior anti-corrosive performance compared to their phosphonate (B1237965) ester counterparts. encyclopedia.pub This is attributed to the direct and strong adsorption of the phosphonic acid group onto the metal surface. encyclopedia.pub Research on polysulfones bearing phosphonic acid side groups demonstrated a significantly lower corrosion rate for coated mild steel compared to the uncoated substrate. european-coatings.comresearchgate.net The protective film formed by these polymers consists of a complex between the metal ion (e.g., Fe²⁺) and the phosphonic acid. epa.hu This strong interaction passivates the metal surface, reducing its solubility in aqueous media and increasing the activation energy required for hydrolysis, thereby inhibiting the corrosion process. mdpi.commdpi.com

The effectiveness of these polymers is highlighted by their ability to provide significant corrosion protection even when used in small quantities. For instance, some phosphorus-containing polymers can offer up to 92% inhibition efficiency at concentrations as low as 200 ppm. encyclopedia.pub The bifunctional nature of monomers like this compound is key; the phosphonic acid group anchors to the substrate, while the methacrylate group ensures covalent bonding within the polymer matrix, leading to a durable and robust anti-corrosion coating. researchgate.net

Corrosion Inhibition Performance of Phosphonic Acid-Based Materials

| Material/Coating | Substrate | Inhibition Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|

| Phosphonic Acid Methacrylate (M-2) Polymer | Zinc, Iron | High | Better anti-corrosive performance than corresponding ester (M-1) due to improved adsorption. | encyclopedia.pub |

| Phosphonic Acid-Containing Polysulfones | Mild Steel | Significantly Reduced Corrosion Rate | Forms an effective anticorrosive coating in Na₂SO₄ solution. | european-coatings.comresearchgate.net |

| Phosphorylated Ethyl Cellulose (P-2) | Copper | 92% (at 200 ppm) | P-O⁻ groups strongly interact with metal ions, providing high inhibition efficiency. | encyclopedia.pub |

| Phosphonic Acid Pretreatment (COOH-PA & NH₂-PA) | Bronze with Acrylic Coating | Improved Pull-off Strength (>7.9 MPa) | Acts as an adhesion promoter, enhancing coating durability and protection. | mdpi.com |

Flame Retardancy Mechanisms Involving Phosphorus Atoms

The phosphorus atom in this compound provides a potent mechanism for imparting flame retardancy to polymeric materials. Organophosphorus compounds can act as flame retardants through two primary modes of action: in the condensed phase (the solid polymer) and the gas phase (the flame itself). nih.govnih.govvu.edu.au The specific mechanism that dominates depends on the polymer substrate and the chemical structure of the phosphorus compound. nih.gov

Condensed-Phase Mechanism:

In the condensed phase, the primary mechanism is the promotion of char formation. up.ac.zaresearchgate.net During combustion, phosphorus-containing compounds like those derived from this compound decompose to form phosphoric or polyphosphoric acid. up.ac.zaisca.me These acids act as catalysts for the dehydration and cross-linking of the polymer chains. vu.edu.auup.ac.za This process promotes the formation of a stable, insulating layer of carbonaceous char on the polymer's surface. nih.govmdpi.com

This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. nih.govresearchgate.net

Mass Transfer Barrier: It obstructs the release of flammable volatile gases that would otherwise fuel the fire. isca.meresearchgate.net

Oxygen Barrier: It limits the access of oxygen to the polymer surface, hindering combustion.

This charring mechanism is particularly effective in oxygen-containing polymers like poly(methyl methacrylate) (PMMA), where the phosphorus compounds can cause acid-catalyzed cross-linking, increasing melt viscosity and reducing the release of volatile fuel. up.ac.za Studies on copolymers of methyl methacrylate and bis[2-(methacryloyloxy)ethyl] phosphate (a related compound) show that the presence of the phosphate monomer leads to higher char mass and a significant reduction in the peak heat release rate (PHRR). marquette.edumarquette.edu

Gas-Phase Mechanism:

Flame Retardancy Performance of Phosphorus-Containing Polymers

| Polymer System | Flame Retardant Moiety | Key Performance Metric | Dominant Mechanism | Reference |

|---|---|---|---|---|

| PMMA Copolymer | Bis[2-(methacryloyloxy)ethyl] phosphate | 52-65% reduction in Peak Heat Release Rate | Condensed Phase (Char Formation) | marquette.edumarquette.edu |

| Oxygen-Containing Polymers (e.g., Cellulose, PMMA) | General Phosphorus Compounds | Increased char yield, reduced volatile fuel | Condensed Phase (Acid-catalyzed cross-linking) | up.ac.za |

| Epoxy Resin | Phosphorus-Nitrogen Additives | Enhanced stable char layer formation | Condensed Phase (Synergistic charring) | researchgate.net |

| Polyamide 66 | Melamine Polyphosphate / Polyimide | LOI increased to 33.9%, UL94 V-0 rating | Condensed Phase (Synergistic charring) | mdpi.com |

Complexation and Ion Chelation Properties

The phosphonic acid group [–P(O)(OH)₂] is a powerful chelating agent, capable of binding strongly to a variety of di- and trivalent metal ions. epa.hu When this compound is polymerized, this chelating functionality is incorporated into the polymer backbone, creating materials with a high capacity for ion sorption. This property is valuable for applications in water treatment, environmental remediation, and the recovery of precious metals. mdpi.comresearchgate.net

The chelation mechanism involves the formation of stable coordinate bonds between the metal ion and the oxygen atoms of the phosphonate group. researchgate.net The deprotonated phosphonic acid provides anionic sites that electrostatically attract cations, while the phosphoryl oxygen (P=O) acts as a Lewis base, donating a lone pair of electrons to form a coordinate bond. This results in the formation of stable, often multi-ring, chelate structures. tandfonline.com

Polymers containing phosphonic acid groups have demonstrated high selectivity and adsorption capacity for various metal ions. For example, phosphonic acid-functionalized nanohybrids have been developed for the selective removal of copper (Cu²⁺) ions from aqueous solutions, achieving a maximum adsorption capacity of 134.5 mg/g. nih.gov The strong affinity is attributed to the selectivity of the phosphonic acid groups towards copper. nih.gov Similarly, these polymers are effective at binding other heavy metals and alkaline earth metal ions. nih.gov

Metal Ion Chelation by Phosphonic Acid-Based Materials

| Polymer/Ligand | Target Metal Ion(s) | Adsorption Capacity / Stability Constant (log K) | Key Finding | Reference |

|---|---|---|---|---|

| Phosphonic acid-functionalized sepiolite (B1149698) nanohybrid | Copper (Cu²⁺) | 134.5 mg/g | High selectivity and adsorption capacity for copper ions. | nih.gov |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Zn²⁺ | log K = 10.7 | Forms stable complexes with divalent metal ions. | researchgate.net |

| Nitrilotris(methylenephosphonic acid) (NTMP) | Zn²⁺ | log K = 16.4 | Demonstrates very high stability constants with metal ions. | researchgate.netsemanticscholar.org |

| Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP) | Zn²⁺ | log K = 20.1 | Exhibits extremely strong chelation with divalent cations. | researchgate.netsemanticscholar.org |

| Poly(aspartic acid) | Fe, Ca, K | Not specified | Chelation ability used for corrosion inhibition and scale prevention. | nih.gov |

Research Applications in Advanced Materials Science

Adhesion Promoters in Polymeric Coatings and Blends